molecular formula C18H14F4N2OS B2863834 [2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone CAS No. 851807-08-4

[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone

Cat. No.: B2863834
CAS No.: 851807-08-4
M. Wt: 382.38
InChI Key: XCUQXKJKZRLJNG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorophenyl group and a trifluoromethyl group.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for the synthesis of related compounds involves catalyst- and solvent-free conditions, leveraging microwave-assisted techniques for regioselective synthesis. This methodology facilitates the preparation of heterocyclic amides as strategic intermediates, which are crucial for further chemical transformations. The process exemplifies advancements in green chemistry by minimizing the use of hazardous solvents and catalysts, thereby reducing environmental impact and enhancing safety (Moreno-Fuquen et al., 2019).

Fluorination of Fluorophores

Fluorination is a key strategy to enhance the photostability and improve the spectroscopic properties of fluorophores. The synthesis of fluorinated benzophenones and related compounds, such as xanthones, acridones, and thioxanthones, involves iterative nucleophilic aromatic substitution reactions. These reactions enable access to a wide variety of novel fluorinated fluorophores, demonstrating the significance of fluorination in developing advanced materials for optical and electronic applications (Woydziak et al., 2012).

Antimycobacterial Activity

Compounds structurally related to [2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone have been evaluated for their antimycobacterial activities. Specifically, derivatives have shown significant activity against isoniazid-resistant Mycobacterium tuberculosis, highlighting their potential in addressing antibiotic resistance and developing new antimycobacterial agents (Ali & Yar, 2007).

Development of Novel Materials

Research into the synthesis and characterization of oligobenzimidazoles reveals the potential of these compounds in material science, particularly for applications in electrochemical, electrical, optical, thermal, and rectification properties. Such studies underscore the versatility of these compounds in creating materials with specific properties for advanced technological applications (Anand & Muthusamy, 2018).

Crystal Structure and Docking Studies

Crystallographic studies of related compounds provide insights into their molecular structures, facilitating the understanding of their physicochemical properties and interactions with biological targets. These studies are crucial for the rational design of compounds with desired biological activities, including antimicrobial properties (Shahana & Yardily, 2020).

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c19-15-4-2-1-3-13(15)11-26-17-23-9-10-24(17)16(25)12-5-7-14(8-6-12)18(20,21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUQXKJKZRLJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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